molecular formula C30H25N3O4S B2512899 Ethyl 5-(3,3-diphenylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 887869-94-5

Ethyl 5-(3,3-diphenylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2512899
CAS RN: 887869-94-5
M. Wt: 523.61
InChI Key: QBEDSNKKZDTNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3,3-diphenylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C30H25N3O4S and its molecular weight is 523.61. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(3,3-diphenylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(3,3-diphenylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The thieno[3,4-d]pyridazine scaffold in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The compound’s unique structure may interact with specific cellular targets, making it a promising candidate for further study in cancer therapy .

Antiplatelet Activity

Ethyl 5-(3,3-diphenylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate has demonstrated antiplatelet properties. It could potentially inhibit platelet aggregation, which is crucial for preventing thrombotic events. Further research is needed to understand its mechanism of action and optimize its efficacy .

Antibacterial and Antifungal Effects

The compound’s chemical structure suggests potential antibacterial and antifungal activities. Researchers have explored its effects against various pathogens, including both Gram-positive and Gram-negative bacteria. Investigating its mode of action and optimizing its potency could lead to novel antimicrobial agents .

Anti-Inflammatory Potential

Inflammation plays a central role in various diseases. Ethyl 5-(3,3-diphenylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate may exhibit anti-inflammatory effects by modulating key pathways. Understanding its impact on inflammatory mediators and immune responses could pave the way for new anti-inflammatory drugs .

Antioxidant Activity

The compound’s phenylthieno[3,4-d]pyridazine moiety suggests potential antioxidant properties. Antioxidants protect cells from oxidative stress and may contribute to overall health. Investigating its radical-scavenging abilities and assessing its safety profile are essential steps in harnessing its antioxidant potential .

Herbicidal Applications

Interestingly, some pyridazine-based compounds, including derivatives of Ethyl 5-(3,3-diphenylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate, have been used as herbicides. These compounds interfere with plant growth processes, making them effective in weed control. Their selectivity and environmental impact are areas of ongoing research .

properties

IUPAC Name

ethyl 5-(3,3-diphenylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O4S/c1-2-37-30(36)27-24-19-38-28(26(24)29(35)33(32-27)22-16-10-5-11-17-22)31-25(34)18-23(20-12-6-3-7-13-20)21-14-8-4-9-15-21/h3-17,19,23H,2,18H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEDSNKKZDTNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3,3-diphenylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

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